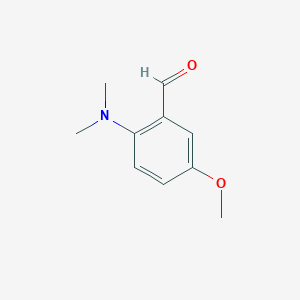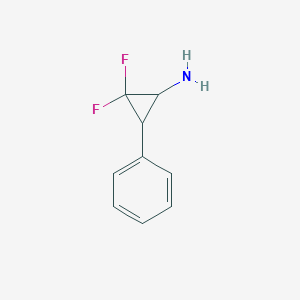
2,2-Difluoro-3-phenyl-cyclopropylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-3-phenyl-cyclopropylamine is a compound of interest in various fields of chemistry and pharmaceutical research due to its unique structural and chemical properties. The presence of both fluorine atoms and a cyclopropylamine group in its structure imparts distinctive reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-3-phenyl-cyclopropylamine typically involves the reaction of difluorocarbene with phenylcyclopropane. One common method includes the use of difluoromethyl phenyl sulfone as a precursor, which undergoes cyclopropanation in the presence of a strong base such as sodium hydride . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and continuous flow reactors to enhance yield and purity. The use of automated systems ensures consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-3-phenyl-cyclopropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of difluorinated cyclopropyl ketones.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the compound into corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where reagents like sodium methoxide or potassium tert-butoxide replace fluorine with other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Difluorinated cyclopropyl ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted cyclopropylamines
Scientific Research Applications
2,2-Difluoro-3-phenyl-cyclopropylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cyclopropanation reactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-phenyl-cyclopropylamine involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor or activator of specific biological pathways. The cyclopropylamine group can interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
- 2,2-Difluoro-3-methyl-cyclopropylamine
- 2,2-Difluoro-3-ethyl-cyclopropylamine
- 2,2-Difluoro-3-isopropyl-cyclopropylamine
Comparison: Compared to its analogs, 2,2-Difluoro-3-phenyl-cyclopropylamine exhibits unique reactivity due to the phenyl group, which can participate in additional π-π interactions and electronic effects. This makes it more versatile in organic synthesis and potentially more effective in biological applications .
Properties
IUPAC Name |
2,2-difluoro-3-phenylcyclopropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-9(11)7(8(9)12)6-4-2-1-3-5-6/h1-5,7-8H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVGAMZVVQSLJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
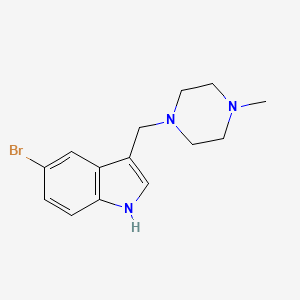
![5-Bromo-1-cyclobutyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B8012606.png)
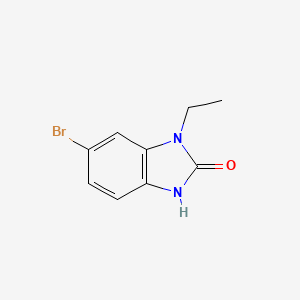
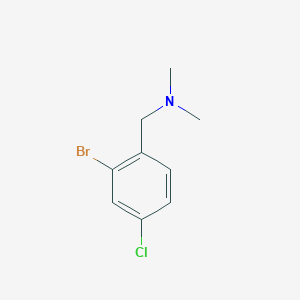
![4-[(2-Bromo-4-chlorophenyl)methyl]morpholine](/img/structure/B8012639.png)
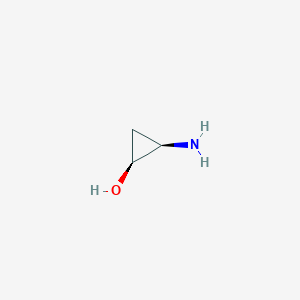
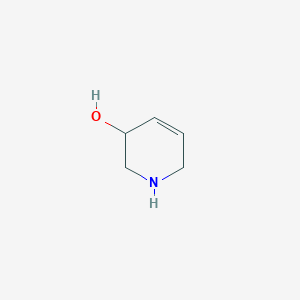
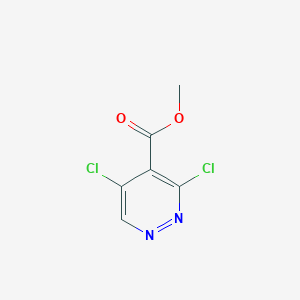
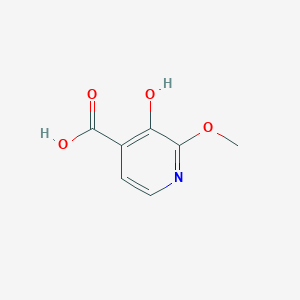
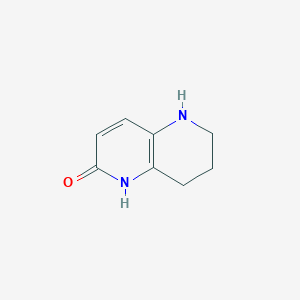
![2-Bromothieno[3,2-b]pyridin-5-amine](/img/structure/B8012700.png)
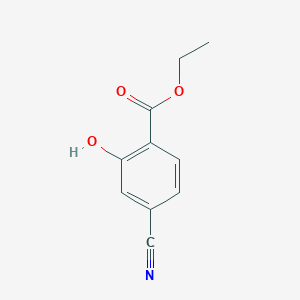
![methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B8012711.png)
